Eosin B

Description

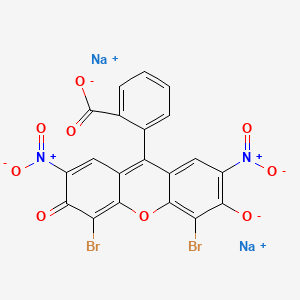

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-(4,5-dibromo-2,7-dinitro-3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br2N2O9.2Na/c21-14-16(25)11(23(29)30)5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(24(31)32)17(26)15(22)19(10)33-18(9)14;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYTYUGGVBYJHE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)[N+](=O)[O-])[O-])Br)Br)[N+](=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H6Br2N2Na2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80889350 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dibromo-3',6'-dihydroxy-2',7'-dinitro-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-24-3 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dibromo-3',6'-dihydroxy-2',7'-dinitro-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Eosin B Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Eosin B, a vital dye in various scientific applications. This compound, chemically known as 4',5'-dibromo-2',7'-dinitrofluorescein, is a xanthene dye characterized by its vibrant red color and fluorescent properties. This document details the chemical pathways for its synthesis, methodologies for its purification, and relevant quantitative data to assist researchers in its preparation and application.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the production of fluorescein (B123965), which is subsequently halogenated and nitrated to yield the final product.

Step 1: Synthesis of Fluorescein

The foundational step in producing this compound is the synthesis of fluorescein. This is typically achieved through a Friedel-Crafts acylation reaction between phthalic anhydride (B1165640) and resorcinol (B1680541) in the presence of a dehydrating agent, such as zinc chloride, which also acts as a Lewis acid catalyst.[1]

Reaction Scheme:

-

Reactants: Phthalic anhydride, Resorcinol

-

Catalyst: Anhydrous Zinc Chloride (ZnCl₂)

-

Conditions: Heating at elevated temperatures (e.g., 250°C)[1]

The reaction involves the condensation of one molecule of phthalic anhydride with two molecules of resorcinol. The yield of fluorescein can be quite high, with some studies reporting yields of over 90%.[1]

Step 2: Synthesis of this compound from Fluorescein

This compound is a dibromo-dinitro derivative of fluorescein.[2] The synthesis from fluorescein, therefore, involves two key electrophilic substitution reactions on the xanthene ring: bromination and nitration.

Reaction Scheme:

-

Bromination: Fluorescein is first brominated to introduce two bromine atoms at the 4' and 5' positions, forming 4',5'-dibromofluorescein (B7799365). This reaction is typically carried out in a basic solution, such as sodium hydroxide (B78521).[3]

-

Nitration: The resulting 4',5'-dibromofluorescein is then nitrated to introduce two nitro groups at the 2' and 7' positions. This is achieved using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures to control the reaction.[2]

The overall synthesis pathway is illustrated in the diagram below.

Purification of this compound

The crude this compound synthesized requires purification to remove unreacted starting materials, by-products, and other impurities. The primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a highly effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a particular solvent at different temperatures.

Solvent Selection: An ideal solvent for recrystallization should dissolve this compound sparingly at room temperature but have high solubility at an elevated temperature. Given that this compound is soluble in ethanol (B145695) and water, a mixture of these, such as aqueous ethanol, is a good starting point for solvent screening.[3] For the related compound 4',5'-dibromofluorescein, crystallization from 30% aqueous ethanol has been reported.[3]

General Purification Workflow:

The workflow for purification by recrystallization is depicted in the following diagram.

Column Chromatography

Column chromatography is another powerful technique for the purification of organic compounds.[4][5] This method separates components of a mixture based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.[5]

-

Stationary Phase: Silica (B1680970) gel or alumina (B75360) are commonly used stationary phases.

-

Mobile Phase (Eluent): A solvent or a mixture of solvents is used as the mobile phase. The polarity of the eluent is critical and is often optimized through preliminary analysis using thin-layer chromatography (TLC).

For purifying this compound, a polar stationary phase like silica gel would likely be used, with a mobile phase of appropriate polarity to achieve good separation.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and properties of this compound and its precursors.

| Parameter | Value | Reference |

| Fluorescein Synthesis | ||

| Yield | > 90% | [1] |

| 4',5'-Dibromofluorescein | ||

| Molecular Formula | C₂₀H₁₀Br₂O₅ | [3] |

| Molecular Weight | 490.1 g/mol | [3] |

| Melting Point | 270-273 °C | [3][6] |

| This compound | ||

| Molecular Formula | C₂₀H₆Br₂N₂Na₂O₉ | |

| Purity (Dye Content) | ≥ 90% |

Experimental Protocols

Synthesis of 4',5'-Dibromofluorescein (Intermediate)

This protocol is adapted from the general procedure for the bromination of fluorescein.[3]

-

Dissolve fluorescein in a suitable amount of aqueous sodium hydroxide solution.

-

Slowly add a stoichiometric amount of bromine (2 equivalents) to the solution while stirring.

-

Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the 4',5'-dibromofluorescein.

-

Filter the precipitate, wash it with water, and dry it thoroughly.

Synthesis of this compound (4',5'-Dibromo-2',7'-dinitrofluorescein)

This protocol is a plausible procedure based on the nitration of related fluorescein derivatives.[2]

-

Carefully dissolve the dried 4',5'-dibromofluorescein in cold, concentrated sulfuric acid.

-

Cool the mixture in an ice bath to maintain a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while stirring vigorously.

-

After the addition is complete, allow the reaction to proceed at a low temperature for a specified time, monitoring the progress with TLC.

-

Pour the reaction mixture onto crushed ice to precipitate the crude this compound.

-

Filter the precipitate, wash it extensively with cold water until the washings are neutral, and then dry the product.

Purification of this compound by Recrystallization

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a small amount of the chosen recrystallization solvent (e.g., 30% aqueous ethanol) and heat the mixture to boiling while stirring.

-

Continue adding the hot solvent in small portions until the this compound just completely dissolves.

-

If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Allow the hot, clear solution to cool slowly and undisturbed to room temperature.

-

Once crystallization appears complete at room temperature, cool the flask in an ice bath for at least 15-20 minutes to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

-

Dry the crystals thoroughly, for instance, in a vacuum oven at a moderate temperature.

-

The purity of the final product can be assessed by techniques such as melting point determination or High-Performance Liquid Chromatography (HPLC).

References

- 1. scribd.com [scribd.com]

- 2. 5-Bromo-4',5'-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4,5- Dibromo fluorescein - Tristains [tristains.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 6. 4′,5′-二溴荧光素 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Spectral Properties of Eosin B for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of Eosin (B541160) B, a versatile xanthene dye, for its effective application in fluorescence microscopy. This document outlines its photophysical characteristics, provides detailed experimental methodologies, and presents key data in a structured format to aid researchers in optimizing their imaging protocols.

Core Spectral and Photophysical Properties of Eosin B

This compound, a dibromo-dinitro derivative of fluorescein, is a fluorescent red dye widely employed in microscopy for visualizing cytoplasm, proteins like collagen, and other cellular structures.[1][2][3] Its utility in fluorescence microscopy stems from its distinct excitation and emission characteristics, which are summarized below.

| Property | Value | Solvent/Conditions | Reference |

| Excitation Maximum (λex) | 525 nm | General | [4] |

| 527 nm | Ethanol (B145695) | [5] | |

| 509-524 nm | Not Specified | [1] | |

| 520 nm | Not Specified | [6] | |

| 545 nm | Citric Acid Buffer (pH 4.0) | [7] | |

| Emission Maximum (λem) | 546 nm | General | [4] |

| 580 nm | Ethanol | [8] | |

| 545 nm | Not Specified | [6] | |

| 580 nm | Citric Acid Buffer (pH 4.0) | [7] | |

| Molar Extinction Coefficient (ε) | 95,000 M⁻¹cm⁻¹ | Ethanol (at 527 nm) | [5] |

| Quantum Yield (ΦF) | 0.63 | Ethanol | [5] |

Applications of this compound in Microscopy

This compound's primary application is as a counterstain in the widely used hematoxylin (B73222) and eosin (H&E) staining protocol for histological examination.[3][9] In this method, it stains the cytoplasm and extracellular matrix in varying shades of pink and red, providing crucial morphological context to the blue-stained nuclei by hematoxylin.[9] Beyond brightfield microscopy, the inherent fluorescence of this compound can be leveraged for fluorescence imaging, offering enhanced visualization of certain tissue components.

| Application | Description |

| Histological Staining (H&E) | Used as a counterstain to visualize cytoplasm, collagen, and muscle fibers.[3] |

| Fluorescence Microscopy | The intrinsic fluorescence allows for imaging of stained structures, particularly useful for observing basement membranes and fibrin (B1330869) deposits in kidney biopsies. |

| Fluorescence Photooxidation | This compound can be used as a photosensitizer to catalyze the polymerization of diaminobenzidine (DAB) into an electron-dense polymer, enabling high-resolution immunolocalization for electron microscopy. |

| Fluorescent Indicator | It can be employed as an adsorption and fluorescent indicator in various microscopic techniques.[2] |

Experimental Protocols

Representative Protocol for this compound Staining for Fluorescence Microscopy

This protocol is a synthesized representation for staining formalin-fixed, paraffin-embedded tissue sections.

Reagent Preparation:

-

This compound Staining Solution (0.5% w/v):

-

This compound powder: 0.5 g

-

80% Ethanol: 100 mL

-

Glacial Acetic Acid: 1-2 drops (optional, can enhance staining)

-

Dissolve the this compound powder in the ethanol and add acetic acid if desired. Mix well.

-

Staining Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 2 minutes each.

-

Immerse in 95% Ethanol: 2 changes, 2 minutes each.

-

Rinse in distilled water.

-

-

Hematoxylin Staining (Optional, for context):

-

Immerse in Mayer's hematoxylin for 3-5 minutes.

-

Rinse in running tap water.

-

"Blue" the sections in a suitable bluing agent (e.g., Scott's tap water substitute) for 30-60 seconds.

-

Rinse in running tap water.

-

-

This compound Counterstaining:

-

Immerse in 0.5% this compound solution for 30 seconds to 2 minutes. The optimal time will depend on the tissue and desired staining intensity.

-

-

Dehydration and Mounting:

-

Immerse in 95% Ethanol: 2 changes, 2 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 2 minutes each.

-

Immerse in Xylene: 2 changes, 5 minutes each.

-

Mount with a xylene-based mounting medium.

-

Fluorescence Imaging:

-

Microscope: Use a fluorescence microscope equipped with a filter set appropriate for this compound. A standard TRITC or Texas Red filter set with an excitation filter around 530-560 nm and an emission filter around 590-650 nm is a good starting point.

-

Light Source: A mercury arc lamp or an LED light source can be used for excitation.

-

Image Acquisition:

-

Locate the region of interest using brightfield illumination.

-

Switch to fluorescence illumination.

-

Capture images using a sensitive camera (e.g., CCD or sCMOS). Adjust exposure time to obtain a good signal-to-noise ratio while avoiding saturation.

-

Visualizations

Photophysical Processes of this compound

Caption: Jablonski diagram illustrating the electronic and vibrational transitions of this compound.

Experimental Workflow for Fluorescence Microscopy

Caption: A typical experimental workflow for fluorescence microscopy using this compound.

Chemical Structure of this compound

References

- 1. This compound(2-) | C20H6Br2N2O9-2 | CID 7058116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. stainsfile.com [stainsfile.com]

- 3. Newsletter: Designing a Fluorescence Microscopy Experiment - FluoroFinder [fluorofinder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. edinst.com [edinst.com]

- 6. This compound | C20H6Br2N2Na2O9 | CID 12961637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. youtube.com [youtube.com]

The Dawn of Cellular Cartography: An In-depth Technical Guide to Eosin Dyes in Histology

For over a century, the vibrant pink and red hues of eosin (B541160) dyes have been a cornerstone of histology, providing essential contrast to the blue of hematoxylin (B73222) in the iconic H&E stain. This guide delves into the history, chemical intricacies, and practical applications of eosin, offering a comprehensive resource for researchers, scientists, and drug development professionals seeking to master this fundamental technique.

A Legacy Etched in Color: The History and Development of Eosin

The story of eosin begins in the midst of the 19th-century synthetic dye boom. In 1874, the German chemist Heinrich Caro, working for the Badische Anilin- und Soda-Fabrik (BASF), first synthesized a novel red dye through the bromination of fluorescein (B123965).[1][2] He named it "eosin," a nod to Eos, the Greek goddess of the dawn.[1]

Initially intended for the textile industry, eosin's potent staining capabilities soon captured the attention of the burgeoning field of microscopy. It was the German histologist Ernst Fischer who, in 1876, first reported the use of eosin as a histological stain, recognizing its utility in differentiating tissue components.[1] However, the true revolution in histological staining came in 1877 when Russian chemist Nicolaus Wissozky combined eosin with hematoxylin, creating the first iteration of the H&E stain.[1] This dual-staining technique, which rendered cell nuclei blue-purple and the cytoplasm and extracellular matrix in shades of pink, provided an unprecedented level of cellular detail and laid the foundation for modern histopathology.

The Chemistry of Contrast: Eosin Y and Eosin B

Eosin is not a single compound but rather a class of fluorescent acidic dyes. The two most prominent variants used in histology are Eosin Y and this compound. Their distinct chemical structures give rise to subtle but significant differences in their staining properties.

Eosin Y , a tetrabromo-derivative of fluorescein, is the more commonly used variant and imparts a characteristic yellowish-pink color.[3] This compound , a dibromo-dinitro derivative of fluorescein, produces a slightly bluish-pink hue.[3] Both are anionic dyes that bind to cationic (acidophilic or eosinophilic) components within the cell, primarily proteins in the cytoplasm and extracellular matrix components like collagen.[4][5] This binding is largely based on electrostatic interactions.

Physicochemical Properties

A summary of the key physicochemical properties of Eosin Y and this compound is presented in the table below, providing a basis for selecting the appropriate dye and optimizing staining conditions.

| Property | Eosin Y | This compound |

| Synonyms | Eosin Y ws, Eosin Yellowish, Acid Red 87, C.I. 45380[3][6] | Eosin Bluish, Acid Red 91, C.I. 45400, Saffrosine[3] |

| Chemical Formula | C₂₀H₆Br₄Na₂O₅[3][6] | C₂₀H₆Br₂N₂Na₂O₉[3] |

| Molecular Weight | 691.85 g/mol [3] | 624.07 g/mol [3] |

| Appearance | Red to brownish-red powder[3] | Dark red to brown powder[3] |

| Absorption Max (λmax) | 515-518 nm (in water/ethanol)[3][6] | ~520 nm |

| Emission Max (λem) | ~546-560 nm (in water/ethanol)[7][8][9] | ~545 nm[10] |

| Solubility (Water) | 40% (40 g/100mL)[6] | 390 g/L[11] |

| Solubility (Ethanol) | 40% (40 g/100mL)[6][12] | Soluble[11] |

From Synthesis to Stain: Experimental Protocols

A deep understanding of the preparation and application of eosin dyes is crucial for achieving high-quality, reproducible histological staining.

Synthesis of Eosin Y

Eosin Y is synthesized by the direct bromination of fluorescein in a solvent such as ethanol (B145695).[13][14]

Synthesis of Eosin Y from Fluorescein.

Experimental Protocol: Synthesis of Eosin Y

-

Dissolve Fluorescein: In a round-bottom flask, dissolve fluorescein in 96% ethanol to create a fine suspension with stirring.[13]

-

Bromination: Slowly add bromine to the fluorescein suspension in small portions with constant stirring. The reaction is exothermic and may require cooling in an ice bath.[13] As the reaction proceeds, the fluorescein will dissolve, forming the soluble dibromofluorescein (B1618816) intermediate, resulting in a clear red solution.[13]

-

Precipitation: Continue adding bromine until the tetrabromofluorescein (Eosin Y) precipitates out of the solution, as it is insoluble in the alcohol medium.[13]

-

Isolation and Purification: Filter the crude product and wash with cold ethanol to remove any unreacted bromine.[13] Dry the resulting bright orange Eosin Y powder.[13]

Hematoxylin and Eosin (H&E) Staining

The H&E stain is a fundamental and widely used technique in histology. The following is a detailed protocol for staining paraffin-embedded tissue sections.

General workflow for H&E staining.

Experimental Protocol: Comparative H&E Staining

This protocol can be used with either Eosin Y or this compound.

| Step | Reagent/Procedure | Time | Purpose |

| 1. Deparaffinization & Rehydration | Xylene (2 changes) | 5 min each | Remove paraffin (B1166041) wax. |

| 100% Ethanol (2 changes) | 3 min each | Remove xylene. | |

| 95% Ethanol | 3 min | Gradual rehydration. | |

| 70% Ethanol | 3 min | Continue rehydration. | |

| Distilled Water | 5 min | Complete rehydration. | |

| 2. Hematoxylin Staining | Harris's Hematoxylin | 5-15 min | Stain cell nuclei blue-purple. |

| 3. Rinsing | Running Tap Water | 1-5 min | Remove excess hematoxylin. |

| 4. Differentiation | 1% Acid Alcohol (1% HCl in 70% ethanol) | 3-10 sec | Remove non-specific hematoxylin staining. |

| 5. Rinsing | Running Tap Water | 1 min | Stop differentiation. |

| 6. Bluing | Scott's Tap Water Substitute | 30-60 sec | Turn nuclei blue. |

| 7. Rinsing | Running Tap Water | 1-5 min | Remove bluing agent. |

| 8. Eosin Staining | 1% Alcoholic Eosin Y or this compound Solution | 30 sec - 2 min | Counterstain cytoplasm and extracellular matrix. |

| 9. Dehydration | 95% Ethanol (2 changes) | 3 min each | Begin dehydration. |

| 100% Ethanol (2 changes) | 3 min each | Complete dehydration. | |

| 10. Clearing | Xylene (2 changes) | 5 min each | Prepare for mounting. |

| 11. Mounting | Mounting Medium and Coverslip | - | Protect the stained section. |

Note: The optimal pH for eosin staining is between 4.0 and 5.0.[5] A small amount of acetic acid can be added to the eosin solution to enhance staining intensity.[15][16]

Mechanism of Eosin Staining

The staining mechanism of eosin is an elegant example of electrostatic interactions at the cellular level.

Mechanism of eosin staining.

Conclusion: The Enduring Legacy of a Vibrant Dye

From its serendipitous discovery in a 19th-century dye factory to its indispensable role in modern medicine and research, eosin has proven to be a remarkably versatile and enduring tool. Its ability to provide vivid and reliable contrast in histological preparations has made it an essential component of the H&E stain, a technique that continues to be the gold standard in histopathology. A thorough understanding of the history, chemistry, and application of eosin dyes empowers researchers and clinicians to unlock the intricate cellular landscapes of biological tissues, paving the way for new discoveries and improved diagnostics.

References

- 1. stainsfile.com [stainsfile.com]

- 2. scribd.com [scribd.com]

- 3. benchchem.com [benchchem.com]

- 4. cancerdiagnostics.com [cancerdiagnostics.com]

- 5. Understanding Hematoxylin & Eosin Staining Part 2 - Counterstain | Lab Storage Systems, Inc. [labstore.com]

- 6. stainsfile.com [stainsfile.com]

- 7. Spectrum [Eosin] | AAT Bioquest [aatbio.com]

- 8. Effect of Solvent on Intensity of Absorption and Fluorescence of Eosin Y Dye and Spectral Properties of Eosin Y Dye [jmchemsci.com]

- 9. jmchemsci.com [jmchemsci.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 548-24-3 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. Eosin - Wikipedia [en.wikipedia.org]

- 16. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

An In-depth Technical Guide to the Safety and Handling of Eosin B Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Eosin B powder, a synthetic dye commonly used in histology and other laboratory applications. While this compound is not classified as a hazardous substance by all regulatory bodies, adherence to proper laboratory safety protocols is crucial to minimize risk.[1] Some sources indicate that it may cause serious eye damage.[2][3]

Physical and Chemical Properties

This compound is a dark brown or dark green to red/brown crystalline powder.[4][5] It is the disodium (B8443419) salt of 4',5'-dibromo-2',7'-dinitrofluorescein.[2] Key physical and chemical properties are summarized below.

| Property | Value |

| Appearance | Dark brown, dark green, or red/brown crystalline powder[4][5] |

| Molecular Formula | C₂₀H₆Br₂N₂Na₂O₉[2][4] |

| Molecular Weight | 624.06 g/mol [4] |

| Melting Point | 275 °C (decomposes)[1][6] |

| Boiling Point | 663.6 °C at 760 mmHg[1] |

| Water Solubility | 300 g/L[1][6] |

| pH | 6.2 (at 25°C)[1] |

| Odor | Odorless[2] |

Toxicological Data

Comprehensive toxicological data for this compound is limited. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Most safety data sheets report "no data available" for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, and carcinogenicity.

| Toxicological Endpoint | Data |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | Causes serious eye damage[2][3] |

| Respiratory/Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. |

| Reproductive Toxicity | No data available[7] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the reviewed safety data sheets. Toxicological evaluations for chemical substances are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These would include, but are not limited to:

-

Acute Oral Toxicity: OECD Test Guideline 423

-

Acute Dermal Toxicity: OECD Test Guideline 402

-

Acute Inhalation Toxicity: OECD Test Guideline 403

-

Dermal Irritation/Corrosion: OECD Test Guideline 404

-

Eye Irritation/Corrosion: OECD Test Guideline 405

The available information suggests that this compound is considered to have low acute toxicity, but the potential for serious eye irritation necessitates careful handling.

Handling and Storage

Proper handling and storage procedures are essential to ensure safety.

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[3][8] Avoid formation of dust and aerosols.[3][8] Provide appropriate exhaust ventilation at places where dust is formed.[1] Do not ingest, and avoid contact with skin, eyes, and clothing.[3][7] Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, and well-ventilated place.[1][3] Keep the container tightly closed.[1][3]

Personal Protective Equipment (PPE)

The following personal protective equipment should be used when handling this compound powder:

| Protection Type | Recommendation |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[8] A face shield may be necessary for tasks with a high risk of splashing.[10] |

| Skin Protection | Handle with gloves. Nitrile gloves are suitable for incidental contact.[10][11] Gloves must be inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves after use.[1] Wear a lab coat.[11] |

| Respiratory Protection | Respiratory protection is not typically required where adequate ventilation is available.[1] For nuisance levels of dust, use a type N95 (US) or type P1 (EN 143) dust mask.[1] Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |

First Aid Measures

In case of exposure, follow these first aid measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person into fresh air.[1][8] If not breathing, give artificial respiration.[1][8] If breathing is difficult, give oxygen.[8] Consult a physician if symptoms persist.[9][12] |

| Skin Contact | Take off immediately all contaminated clothing.[8] Wash off with soap and plenty of water.[1][8] If skin irritation persists, call a physician.[2][3] |

| Eye Contact | Rinse cautiously with water for several minutes.[12] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Immediately call a POISON CENTER or doctor.[2] |

| Ingestion | Rinse mouth with water.[1][12] Never give anything by mouth to an unconscious person.[1] Make the victim drink water (two glasses at most). Consult a doctor if you feel unwell.[12] |

Fire Fighting Measures

This compound powder is combustible.[12]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Unsuitable Extinguishing Media: A water jet is not recommended.[12]

-

Hazardous Combustion Products: In case of fire, nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) may be liberated.[9][12]

-

Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[8] Avoid dust formation.[8] Ensure adequate ventilation.[8] Evacuate personnel to safe areas.[8]

-

Environmental Precautions: Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Sweep up and shovel.[1] Keep in suitable, closed containers for disposal.[1]

Visualizations

Caption: Workflow for handling an this compound powder spill.

Caption: First aid procedures for this compound powder exposure.

References

- 1. drm-chem.com [drm-chem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 229650250 [thermofisher.com]

- 6. This compound – DRM CHEM [drm-chem.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. echemi.com [echemi.com]

- 9. agarscientific.com [agarscientific.com]

- 10. - Division of Research Safety | Illinois [drs.illinois.edu]

- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 12. carlroth.com [carlroth.com]

Eosin B: A Technical Guide for Researchers

An in-depth examination of the chemical properties, and prominent applications of Eosin (B541160) B in biomedical research and drug development, with detailed experimental protocols.

Introduction

Eosin B is a synthetic xanthene dye, characterized by its reddish color.[1] It is a brominated and nitrated derivative of fluorescein. Widely utilized in histology and various research applications, this compound serves as a powerful tool for staining and quantifying biological materials. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, and detailed protocols for its key applications in Hematoxylin and Eosin (H&E) staining and protein quantification. Furthermore, it delves into its emerging role as an antimalarial agent, detailing its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the capabilities of this compound in their work.

Core Chemical Identifiers and Physicochemical Properties

This compound is scientifically known as 4',5'-dibromo-2',7'-dinitrofluorescein disodium (B8443419) salt.[1] Its identification is standardized through its Colour Index (C.I.) and CAS numbers, which are crucial for ensuring the correct substance is used in experimental settings.

| Identifier | Value |

| Colour Index (C.I.) Number | 45400 |

| CAS Number | 548-24-3 |

| Alternative CAS Number (Spirit Soluble) | 56360-46-4 |

| Molecular Formula | C₂₀H₆Br₂N₂Na₂O₉ |

| Molecular Weight | 624.06 g/mol |

The utility of this compound in various applications is dictated by its physicochemical properties. These properties influence its solubility, stability, and interaction with biological molecules.

| Property | Value |

| Appearance | Very dark purple-red to dark brown solid |

| Melting Point | 275 °C (decomposes) |

| Solubility in Water | 390 g/L at 20°C |

| Solubility in Ethanol (B145695) | Soluble |

| Absorption Maximum (λmax) | 514 nm, 395 nm |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. |

Key Applications and Experimental Protocols

This compound's utility spans across routine histological staining to novel therapeutic applications. The following sections provide detailed protocols for two of its most significant uses and explore its antimalarial properties.

Hematoxylin and Eosin (H&E) Staining

H&E staining is the most widely used staining technique in histology for medical diagnosis and research. In this method, Hematoxylin stains cell nuclei a purplish-blue, while this compound stains the cytoplasm, connective tissue, and other extracellular substances in varying shades of pink and red. This compound is often used interchangeably with the more common Eosin Y, producing a slightly more bluish tint.

This protocol outlines the standard procedure for staining paraffin-embedded tissue sections with Hematoxylin and this compound.

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Hydrate slides by sequential immersion in 95% ethanol and 70% ethanol for 3 minutes each.

-

Rinse gently in running tap water for 5 minutes.

-

-

Hematoxylin Staining:

-

Immerse slides in a filtered Hematoxylin solution (e.g., Mayer's or Harris's) for 5-15 minutes, depending on the tissue and stain intensity desired.

-

Rinse in running tap water until the water runs clear.

-

-

Differentiation:

-

Quickly dip the slides in 0.5-1% acid alcohol (1% HCl in 70% ethanol) for a few seconds to remove excess stain.

-

Immediately rinse thoroughly in running tap water.

-

-

Bluing:

-

Immerse slides in a bluing agent (e.g., Scott's tap water substitute or dilute lithium carbonate) for 30-60 seconds until the nuclei turn blue.

-

Rinse in running tap water for 5 minutes.

-

-

This compound Counterstaining:

-

Immerse slides in a 0.5-1.0% aqueous or alcoholic this compound solution for 1-3 minutes.

-

Briefly rinse in running tap water to remove excess eosin.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate the sections by passing them through ascending grades of ethanol (70%, 95%, and two changes of 100%) for 2-3 minutes each.

-

Clear the slides in two changes of xylene for 5 minutes each.

-

Mount a coverslip over the tissue section using a permanent mounting medium.

-

Protein Quantification

This compound can be used for the colorimetric determination of protein concentration. The assay is based on the principle that the dye binds to proteins under acidic conditions, resulting in a spectral shift of the dye's absorption maximum. The absorbance of the protein-dye complex, measured between 536-544 nm, is proportional to the protein concentration in the sample.[2] This method offers an alternative to other common protein assays.

This protocol provides a general framework for protein quantification using this compound. Optimization may be required depending on the specific protein and sample matrix.

-

Reagent Preparation:

-

This compound Stock Solution: Prepare a 0.01% (w/v) this compound solution in distilled water.

-

Acidic Solution: Prepare a suitable acidic buffer (e.g., 0.1 M glycine-HCl buffer, pH 2.0-3.0). The optimal pH may need to be determined empirically.[3]

-

Protein Standards: Prepare a series of protein standards of known concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL) using a standard protein like Bovine Serum Albumin (BSA) dissolved in the same buffer as the unknown samples.

-

-

Assay Procedure:

-

Pipette 100 µL of each protein standard and unknown sample into separate test tubes or a 96-well microplate.

-

Add 1.0 mL of the acidic this compound working solution (a mixture of the stock this compound and acidic buffer, the ratio of which may require optimization) to each tube/well.

-

Mix thoroughly and incubate at room temperature for 5-10 minutes.

-

Measure the absorbance of each sample at the predetermined optimal wavelength (between 536-544 nm) against a reagent blank (the "0" protein standard).

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance values of the protein standards against their corresponding concentrations.

-

Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.

-

Antimalarial Activity

Recent research has highlighted the potential of this compound as a novel antimalarial agent, particularly against drug-resistant strains of Plasmodium falciparum.[2][3] Its mechanism of action is multifaceted, offering several advantages over existing therapies.

The antimalarial effects of this compound are attributed to several mechanisms:

-

Enzyme Inhibition: this compound acts as a non-active-site inhibitor of the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme in the parasite.[2][3] It also inhibits other critical enzymes such as glutathione (B108866) reductase and thioredoxin reductase.[2][3]

-

Membrane Damage: The compound has been shown to cause extensive damage to the parasite's membranes.[2]

-

Alteration of Intracellular Organelles: this compound can induce changes in the parasite's internal structures.[2]

-

Redox Cycling: Preliminary studies suggest that this compound may also act as a redox cycling compound, which can lead to oxidative stress within the parasite.[2]

This multi-pronged attack makes it a promising candidate for further development in the fight against malaria.

References

An In-depth Technical Guide to Eosin B: Molecular Weight and Chemical Formula

This guide provides detailed information on the molecular weight and chemical formula of Eosin B, a xanthene dye commonly utilized by researchers, scientists, and drug development professionals in various laboratory applications.

Quantitative Data Summary

This compound is an anionic dye, and its chemical properties are summarized below. The data presented corresponds to the disodium (B8443419) salt form of the molecule, which is the common commercially available variant.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₆Br₂N₂Na₂O₉ | [1][2] |

| Molecular Weight | 624.06 g/mol | [3] |

| IUPAC Name | disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | [1] |

| CAS Number | 548-24-3 | [1][3] |

Elemental Composition Breakdown:

| Element | Symbol | Atomic Count |

| Carbon | C | 20 |

| Hydrogen | H | 6 |

| Bromine | Br | 2 |

| Nitrogen | N | 2 |

| Sodium | Na | 2 |

| Oxygen | O | 9 |

Chemical Structure Visualization

The following diagram illustrates the core chemical structure of this compound, highlighting the key functional groups and their connectivity.

Caption: Logical diagram of this compound's functional groups.

Experimental Protocols

Detailed experimental protocols involving this compound are highly dependent on the specific application (e.g., histological staining, fluorescence microscopy). For accurate and reproducible results, it is recommended to consult established methodologies in relevant scientific literature. As a starting point, general solubility information is provided below.

Solubility Testing Protocol:

-

Objective: To determine the solubility of this compound in a given solvent.

-

Materials: this compound powder, desired solvent (e.g., deionized water, ethanol), volumetric flasks, magnetic stirrer, and a balance.

-

Procedure:

-

Measure a known mass of this compound powder.

-

Transfer the powder to a volumetric flask.

-

Add a small amount of the solvent and swirl to wet the powder.

-

Gradually add more solvent while stirring continuously.

-

Continue adding solvent up to the calibration mark of the flask.

-

Observe the solution for any undissolved particles.

-

If the solid dissolves completely, the concentration can be calculated. This compound is soluble in water (390 g/L at 20°C) and ethanol.[2][3]

-

-

Data Analysis: Record the maximum concentration at which this compound fully dissolves in the tested solvent under specified conditions (e.g., temperature).

References

Photostability and quantum yield of Eosin B

An In-depth Technical Guide to the Photostability and Quantum Yield of Eosin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (4',5'-dibromo-2',7'-dinitrofluorescein, disodium (B8443419) salt) is a xanthene dye widely utilized in various scientific disciplines, including histology as a cytoplasmic stain, and in biomedical research as a fluorescent probe. Its utility is fundamentally governed by its photophysical properties, primarily its fluorescence quantum yield—the efficiency of photon emission after absorption—and its photostability, which dictates its resistance to photochemical degradation under illumination. Understanding these parameters is critical for the accurate interpretation of fluorescence-based assays and for designing robust experimental protocols.

This technical guide provides a detailed overview of the quantum yield and photostability of this compound, presenting quantitative data, experimental methodologies for their determination, and an analysis of the key factors that influence these properties.

Fluorescence Quantum Yield (ΦF) of this compound

The fluorescence quantum yield (ΦF) is a measure of a fluorophore's emission efficiency, defined as the ratio of photons emitted to photons absorbed.[1] This parameter is highly sensitive to the fluorophore's molecular structure and its local environment. This compound's quantum yield is notably influenced by the solvent, a phenomenon linked to its chemical structure which includes two nitro groups that are absent in the related Eosin Y dye.[2]

Quantitative Data

The quantum yield of this compound has been determined in various solvents. The data clearly indicates a strong dependence on the solvent's hydrogen-bonding properties. In protic solvents like water and alcohols, this compound exhibits significantly lower quantum yields compared to aprotic solvents such as acetonitrile.[2] This is attributed to an efficient hydrogen-bond-assisted nonradiative deactivation pathway that quenches fluorescence.[2]

| Solvent | Quantum Yield (ΦF) | Reference |

| Ethanol | 0.63 | [3] |

| Acetonitrile (ACN) | 0.31 | [2] |

| 1-Decanol (DeOH) | 0.030 | [2] |

| 1-Butanol (BuOH) | 0.031 | [2] |

| Methanol (MeOH) | 0.019 | [2] |

| Water (pH > 8) | < 0.001 | [2] |

Experimental Protocol: Relative Quantum Yield Measurement

The relative method is a widely used and accessible technique for determining the fluorescence quantum yield of a sample by comparing it to a well-characterized standard.[1][2]

1. Materials and Reagents:

-

This compound: High purity grade.

-

Quantum Yield Standard: A fluorophore with a known and stable quantum yield in the desired solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).[2]

-

Solvent: Spectroscopic grade solvent (e.g., ethanol, acetonitrile). The same solvent must be used for the sample and the standard.

-

Instrumentation: UV-Vis spectrophotometer and a spectrofluorometer.

2. Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both this compound and the standard in the chosen solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 (ideally between 0.02 and 0.06) to minimize inner filter effects.[1]

-

Absorbance Measurement: Record the absorption spectra for all prepared solutions using the UV-Vis spectrophotometer. Note the absorbance value at the selected excitation wavelength (λex).

-

Fluorescence Measurement:

-

Set the excitation wavelength (λex) on the spectrofluorometer. This wavelength should be the same for both the this compound sample and the standard.

-

Record the fluorescence emission spectrum for each solution. Ensure the entire emission curve is captured.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for both the sample (Isample) and the standard (Iref).

-

Calculate the quantum yield of this compound (Φsample) using the following equation:

Φsample = Φref × (Isample / Iref) × (Aref / Asample) × (n2sample / n2ref)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent. (Note: If the same solvent is used for both sample and reference, the refractive index term n2sample / n2ref cancels out).

-

Workflow for Quantum Yield Measurement

References

Eosin B: A Comprehensive Technical Guide to its Absorption and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the absorption and emission spectra of Eosin B, a xanthene dye widely utilized in biological staining and fluorescence studies. This document details the core photophysical properties, experimental methodologies for their determination, and the influence of environmental factors on its spectral characteristics.

Core Photophysical Properties of this compound

This compound, also known as Acid Red 91, is a fluorescent dye characterized by its distinct absorption and emission profiles. The key quantitative parameters of this compound's spectral properties are summarized below. It is important to note that these values can be influenced by the solvent, pH, and concentration.[1][2]

| Parameter | Value | Solvent | Reference(s) |

| Absorption Maximum (λmax) | 527 nm | Ethanol | [3] |

| 514 nm | Neutral pH | [4] | |

| 520 nm | Not Specified | [5] | |

| ~525 nm | Ethanol | [6] | |

| Emission Maximum (λem) | 545 nm | Not Specified | [5] |

| ~580 nm | Ethanol | [6] | |

| Molar Absorptivity (ε) | 95,000 M⁻¹cm⁻¹ at 527 nm | Ethanol | [3] |

| Fluorescence Quantum Yield (Φf) | 0.63 | Ethanol | [3] |

Influence of Environmental Factors

The spectral properties of this compound are highly sensitive to its environment. Factors such as solvent polarity and pH can cause significant shifts in the absorption and emission spectra.

-

pH: In acidic media (pH lower than 2.0), the absorption maximum of this compound shifts from 514 nm (anionic form) to 486 nm (neutral form).[4] To ensure the presence of the dianionic form, which is the primary fluorescent species, aqueous solutions should be maintained at a pH above 8.[1]

-

Solvent Polarity: The solvent environment can influence the Stokes shift, which is the difference between the absorption and emission maxima. For instance, the Stokes shift of this compound is larger in methanol (B129727) (~2200 cm⁻¹) compared to water.[1] The absorption spectrum in aprotic solvents like acetonitrile (B52724) can differ significantly from that in protic solvents like water and alcohols, indicating the presence of different molecular forms.[1][2]

Experimental Protocols

Accurate determination of the absorption and emission spectra of this compound requires precise experimental procedures. Below are detailed methodologies for these key experiments.

Measurement of Absorption Spectrum

Objective: To determine the absorption maximum (λmax) and molar absorptivity (ε) of this compound.

Materials:

-

High-purity this compound

-

Spectrophotometric grade solvent (e.g., ethanol)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan across the visible spectrum (e.g., 400-700 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

-

Sample Measurement: Record the absorption spectra for each of the diluted this compound solutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Plot a graph of absorbance at λmax versus concentration.

-

According to the Beer-Lambert law (A = εcl), the molar absorptivity (ε) can be calculated from the slope of the linear fit of this graph.

-

Measurement of Emission Spectrum and Quantum Yield

Objective: To determine the emission maximum (λem) and the fluorescence quantum yield (Φf) of this compound.

Materials:

-

High-purity this compound and a standard fluorophore with a known quantum yield (e.g., fluorescein)

-

Spectrophotometric grade solvent

-

Calibrated spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare dilute solutions of both the this compound sample and the standard fluorophore in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow it to warm up. Set the excitation wavelength to a value where both the sample and the standard absorb light (e.g., 490 nm).

-

Emission Scan: Record the fluorescence emission spectra of both the this compound solution and the standard solution over a suitable wavelength range.

-

Blank Subtraction: Record the emission spectrum of the pure solvent and subtract it from the sample and standard spectra.

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem) from the corrected emission spectrum of this compound.

-

The fluorescence quantum yield (Φf) can be calculated using the following relative method equation: Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Visualizations

Photophysical Processes of this compound

The following diagram illustrates the key photophysical processes that this compound undergoes upon excitation with light.

Caption: Photophysical Jablonski diagram for this compound.

General Experimental Workflow for Spectral Analysis

This diagram outlines the typical workflow for analyzing the absorption and fluorescence spectra of a compound like this compound.

References

Methodological & Application

Application Notes and Protocols for Eosin B Counterstaining in Hematoxylin Staining

Introduction

Hematoxylin (B73222) and Eosin (B541160) (H&E) staining is the most widely used histological stain in medical diagnosis and research.[1] This method utilizes a combination of two dyes: hematoxylin, which stains cell nuclei a purplish-blue, and an eosin counterstain, which colors the extracellular matrix and cytoplasm in varying shades of pink and red.[1] This differential staining provides a detailed view of tissue morphology and cellular structure.

Eosin B is a xanthene dye that serves as an effective counterstain to hematoxylin. Chemically, it is a dibromo-dinitro derivative of fluorescein.[2] While often used interchangeably with the more common Eosin Y (a tetrabromo-derivative), this compound imparts a distinct, slightly bluish-pink hue to the stained tissues.[2][3] The choice between Eosin Y and this compound is largely a matter of laboratory preference and tradition.[4] This document provides a detailed protocol for the use of this compound as a counterstain for hematoxylin-stained, paraffin-embedded tissue sections.

The staining mechanism is a physico-chemical process based on electrostatic interactions.[5] Hematoxylin, in complex with a metallic mordant (like aluminum), becomes positively charged and binds to negatively charged, basophilic structures such as the nucleic acids in the cell nucleus. Conversely, this compound is a negatively charged, acidic dye that binds to positively charged, acidophilic components in the tissue, such as proteins in the cytoplasm and connective tissues.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound counterstaining protocol for hematoxylin. These values are recommendations and may require optimization based on tissue type, fixation method, and specific laboratory conditions.

| Parameter | Reagent/Step | Recommended Value/Range | Notes |

| This compound Solution Concentration | This compound Powder | 0.1% - 0.5% (w/v) | Higher concentrations may require shorter staining times. |

| Distilled Water | 1000 mL (for 0.1% or 0.5% solution) | Use demineralized or distilled water.[3] | |

| Glacial Acetic Acid | 1.6 mL (for a 1000 mL solution) | Helps to sharpen the staining.[3][6] | |

| Hematoxylin Staining Time | Harris Hematoxylin | 3 - 8 minutes | Time can be adjusted based on desired nuclear staining intensity.[1][7] |

| This compound Staining Time | 0.1% - 0.5% this compound Solution | 30 seconds - 2 minutes | Over-staining can be corrected by washing in running water.[5] |

| Differentiation | 1% Acid Alcohol (1% HCl in 70% ethanol) | A few seconds (e.g., 2-4 seconds) | This step is critical for removing excess hematoxylin.[1][7] |

| Bluing | 0.2% Ammonia (B1221849) Water or Scott's Tap Water Substitute | 30 seconds - 1 minute | Changes the hematoxylin from reddish-purple to a crisp blue-purple.[1] |

| Dehydration | Graded Ethanol (B145695) Series (70%, 95%, 100%) | 1 - 5 minutes per step | Ensures complete removal of water before clearing.[7] |

| Clearing | Xylene or Xylene Substitute | Two changes of 5 - 10 minutes each | Renders the tissue transparent for mounting.[7][8] |

Experimental Protocol

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.

Reagent Preparation

-

This compound Staining Solution (0.5% Aqueous):

-

Dissolve 5.0 g of this compound powder in 1000 mL of distilled water.

-

Add 1.6 mL of 100% acetic acid and mix well.

-

Filter the solution before use.

-

-

Harris Hematoxylin Solution:

-

This solution is often purchased commercially but can be prepared in the lab. A typical formulation involves dissolving hematoxylin in ethanol, adding an ammonium (B1175870) alum solution, boiling, and then adding mercuric oxide as an oxidizing agent.[1]

-

-

1% Acid Alcohol:

-

Add 1 mL of concentrated hydrochloric acid to 99 mL of 70% ethanol.

-

-

0.2% Ammonia Water (Bluing Agent):

-

Add 2 mL of ammonium hydroxide (B78521) to 1000 mL of tap water.

-

Staining Procedure

-

Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 10 minutes each.[8] b. Transfer slides through two changes of 100% ethanol for 5 minutes each.[8] c. Hydrate through 95% ethanol for 5 minutes.[8] d. Hydrate through 70% ethanol for 5 minutes.[8] e. Rinse in distilled water for 5 minutes.[8]

-

Hematoxylin Staining: a. Immerse slides in Harris Hematoxylin solution for 5 minutes.[8] b. Wash in running tap water for 5 minutes.[8]

-

Differentiation: a. Dip slides in 1% acid alcohol for approximately 5 seconds to remove excess hematoxylin.[8] b. Immediately rinse thoroughly in distilled water for 2 minutes.[8]

-

Bluing: a. Immerse slides in 0.2% ammonia water or another bluing agent until the nuclei turn a crisp blue-purple (approximately 30-60 seconds). b. Wash in running tap water for 5 minutes.

-

This compound Counterstaining: a. Immerse slides in the 0.5% this compound solution for 2 minutes.[8]

-

Dehydration, Clearing, and Mounting: a. Dehydrate slides in 70% ethanol for 15 seconds.[8] b. Dehydrate in 95% ethanol for 30 seconds.[8] c. Dehydrate in two changes of 100% ethanol for 3 minutes each.[8] d. Clear in two changes of xylene for 5 minutes each.[8] e. Mount with a xylene-based mounting medium and a coverslip.

Expected Results

-

Nuclei: Blue to dark purple

-

Cytoplasm and Intercellular Substances: Pink to red with a bluish hue

-

Erythrocytes: Yellow to orange

-

Muscle Fibers: Deep pink/red

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for H&E Staining with this compound.

Signaling Pathway Diagram

Caption: Mechanism of H&E Staining.

References

- 1. laboratorytests.org [laboratorytests.org]

- 2. benchchem.com [benchchem.com]

- 3. biognost.com [biognost.com]

- 4. Eosin - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 7. Hematoxylin and Eosin Stain - FOR PARAFFIN-EMBEDDED TISSUE SECTIONS [protocols.io]

- 8. labmethods.org [labmethods.org]

Preparation of Eosin B Staining Solution from Powder: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosin B is an acidic xanthene dye widely used in histology and cytology as a counterstain to hematoxylin (B73222) in the classic Hematoxylin and Eosin (H&E) staining method.[1] This technique is fundamental in visualizing tissue morphology for both routine diagnostics and research, including the evaluation of tissue responses in drug development. This compound, a dibromo-dinitro derivative of fluorescein, imparts a subtle bluish-pink hue to eosinophilic structures such as the cytoplasm, collagen, and muscle fibers, providing a stark contrast to the blue-purple of hematoxylin-stained nuclei.[2] Its anionic nature facilitates an electrostatic interaction with cationic proteins in the cytoplasm and extracellular matrix.[2] This document provides detailed protocols for the preparation of this compound staining solutions from powder and their application in standard histological procedures.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation and use of this compound staining solutions.

Table 1: this compound Staining Solution Preparation

| Parameter | Aqueous Solution | Alcoholic Solution |

| This compound Powder Concentration | 0.1% - 0.5% (w/v) | 0.5% - 1% (w/v) |

| Solvent | Distilled/Demineralized Water | 70% - 95% Ethanol (B145695) |

| Accentuation (Optional) | 1.6 ml Glacial Acetic Acid per 1000 ml | 0.5 ml Glacial Acetic Acid per 100 ml |

| Recommended pH | 4.6 - 5.0 | 4.6 - 5.0 |

Table 2: this compound Staining Protocol Parameters

| Step | Reagent | Incubation Time | Purpose |

| Deparaffinization | Xylene | 2 changes, 5 min each | Removal of paraffin (B1166041) wax |

| Rehydration | Graded Ethanol (100%, 95%, 70%) | 2-3 min per change | Gradual rehydration of tissue |

| Nuclear Staining | Hematoxylin (e.g., Harris's) | 5-15 min | Staining of cell nuclei |

| Differentiation | 1% Acid Alcohol | 3-10 sec | Removal of excess hematoxylin |

| Bluing | Scott's Tap Water Substitute or weak ammonia (B1221849) | 30-60 sec | Turns nuclei blue |

| Counterstaining | This compound Solution | 30 sec - 2 min | Staining of cytoplasm and eosinophilic structures |

| Dehydration | Graded Ethanol (95%, 100%) | 2-3 min per change | Removal of water |

| Clearing | Xylene | 2 changes, 5 min each | Makes tissue transparent for microscopy |

Experimental Protocols

Preparation of 0.5% Aqueous this compound Staining Solution

Materials:

-

This compound powder (C.I. 45400)

-

Distilled or demineralized water

-

Glacial Acetic Acid (optional)

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Graduated cylinder

-

Filter paper

Procedure:

-

Weigh 5.0 g of this compound powder and transfer it to a 1-liter glass beaker.

-

Add 1000 ml of distilled or demineralized water to the beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the this compound powder is completely dissolved.

-

(Optional) For enhanced staining, add 1.6 ml of glacial acetic acid to the solution and mix well.

-

Filter the freshly prepared solution through filter paper before use to remove any undissolved particles.

-

Store the solution in a tightly closed container at room temperature (15°C to 25°C), protected from direct sunlight.[1]

Preparation of 1% Alcoholic this compound Staining Solution

Materials:

-

This compound powder (C.I. 45400)

-

95% Ethanol

-

Distilled water

-

Glacial Acetic Acid (optional)

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Graduated cylinder

-

Filter paper

Procedure:

-

Weigh 1 g of this compound powder and transfer it to a beaker.

-

Add 80 ml of 95% ethanol and 20 ml of distilled water.

-

Stir the mixture until the this compound powder is fully dissolved.

-

(Optional) To achieve a deeper red stain, add 0.5 ml of glacial acetic acid.[2]

-

Filter the solution before use.

-

Store in a tightly closed container at room temperature.

Staining Protocol for Paraffin-Embedded Sections

This protocol outlines the standard procedure for Hematoxylin and Eosin (H&E) staining of formalin-fixed, paraffin-embedded tissue sections.

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Hydrate through 95% ethanol and 70% ethanol for 3 minutes each.

-

Rinse in distilled water for 5 minutes.[2]

-

-

Hematoxylin Staining:

-

Immerse slides in a standard hematoxylin solution (e.g., Harris's) for 5-15 minutes.[2]

-

Rinse in running tap water for 1-5 minutes.

-

-

Differentiation:

-

Dip slides in 1% acid alcohol (1% HCl in 70% ethanol) for 3-10 seconds to remove excess hematoxylin.[2]

-

Immediately rinse in running tap water.

-

-

Bluing:

-

Immerse slides in Scott's tap water substitute or a weak ammonia solution (0.2%) for 30-60 seconds until the sections turn blue.[2]

-

Rinse in running tap water for 1-5 minutes.

-

-

This compound Counterstaining:

-

Immerse slides in the prepared this compound staining solution for 30 seconds to 2 minutes, depending on the desired staining intensity.[2]

-

-

Dehydration and Clearing:

-

Dehydrate the sections through two changes of 95% ethanol for 3 minutes each.

-

Follow with two changes of 100% ethanol for 3 minutes each.

-

Clear in two changes of xylene for 5 minutes each.[2]

-

-

Mounting:

-

Apply a drop of mounting medium to the slide and cover with a coverslip.

-

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow of the H&E staining protocol.

References

Application Notes: Eosin B for Staining Frozen Tissue Sections

Introduction

Eosin (B541160) B is an acidic, fluorescent xanthene dye used as a cytoplasmic counterstain in histology.[1][2] In the widely used Hematoxylin (B73222) and Eosin (H&E) staining method, Eosin B serves to stain the cytoplasm, connective tissue, and other extracellular substances in various shades of pink and red.[3][4] This provides a distinct contrast to the blue-purple nuclei stained by the basic dye, hematoxylin.[3] this compound is a dibromo-dinitro derivative of fluorescein (B123965) and provides a subtle bluish hue to the stained elements.[1][2][5] It is often used interchangeably with Eosin Y, a tetrabromo-derivative of fluorescein that imparts a more yellowish-pink color.[1][2][5] The choice between the two is largely a matter of laboratory preference and tradition.[2]

Principle of Staining

Eosin is an anionic (negatively charged) dye. It binds to cationic (positively charged) components within the tissue, such as the amino groups in proteins abundant in the cytoplasm, muscle fibers, and collagen.[2][6] These components are termed "eosinophilic." In a typical H&E stain, the tissue is first stained with hematoxylin, which colors the acidic, basophilic cell nuclei blue. The eosin counterstain is then applied to color the eosinophilic elements pink or red, allowing for detailed morphological assessment of the tissue.[4]

Applications in Research and Drug Development

-

General Histopathology: H&E staining with this compound is fundamental for visualizing tissue morphology, cellular arrangement, and identifying pathological changes in frozen sections, which are often used for rapid intraoperative diagnosis.[7]

-

Evaluation of Tissue Morphology: Provides clear differentiation between nuclear and cytoplasmic compartments, essential for assessing tissue architecture, cell size and shape, and the presence of inflammation or cell death.

-

Immunohistochemistry (IHC) Context: While Eosin is a valuable counterstain for general histology, it is typically not recommended for use after chromogenic or fluorescent immunostaining, as its own color or fluorescence can interfere with and confound the specific antibody signal.[8] For IHC, nuclear counterstains like DAPI or Nuclear Fast Red are preferred.[9][10]

Experimental Protocols

Protocol 1: Preparation of 0.1% Aqueous this compound Staining Solution

This protocol provides a standard method for preparing an this compound solution for use as a counterstain.

Materials:

-

This compound powder (C.I. 45400)[5]

-

Distilled or Demineralized Water

-

Glacial Acetic Acid

-

Stir plate and stir bar

-

Graduated cylinders and beakers

-

Filter paper

Procedure:

-

Weigh 1 gram of this compound powder.

-

In a beaker, add the powder to 1 liter of distilled/demineralized water while stirring continuously.[5]

-

Continue stirring until the dye is completely dissolved.

-

Add 1.6 ml of glacial acetic acid to the solution to sharpen the staining.[4][5]

-

Filter the solution before its first use to remove any undissolved particles.[5]

-

Store the solution in a tightly closed container at room temperature (15°C to 25°C).[5] To inhibit mold growth in aqueous solutions, a crystal of thymol (B1683141) can be added.[4]

Protocol 2: Hematoxylin and this compound Staining for Frozen Sections

This protocol outlines the complete workflow from tissue sectioning to final mounting.

Materials:

-

Frozen tissue blocks embedded in OCT compound

-

Cryostat

-

Superfrost Plus or gelatin-coated slides

-

Fixative (e.g., Ice-cold Acetone (B3395972) or 10% Neutral Buffered Formalin)

-

Hematoxylin solution (e.g., Gill's or Mayer's)

-

Bluing agent (e.g., Scott's Tap Water Substitute, weak ammonia (B1221849) water, or hard tap water)[6]

-

0.1% Aqueous this compound Solution (from Protocol 1)

-

Graded ethanol (B145695) solutions (70%, 95%, 100%)

-

Clearing agent (e.g., Xylene or xylene substitute)

-

Mounting medium (xylene-based) and coverslips

-

Staining jars or a programmable stainer

Procedure:

A. Tissue Sectioning and Fixation

-

Cut frozen tissue blocks into 5-8 µm thick sections using a cryostat.[3][11]

-

Mount the sections onto charged or coated slides.

-

Warm slides at room temperature for 10-30 minutes to ensure adhesion and remove excess moisture.[11][12]

-

Fix the sections. A common method for frozen sections is immersion in ice-cold acetone for 5-10 minutes.[11] Alternatively, fix in 10% buffered formalin for up to 20 minutes.[8]

-

Air dry the slides for at least 30 minutes or rinse with Phosphate Buffered Saline (PBS) to remove the OCT compound, which can cause uneven staining if not fully removed.[11][13]

B. Staining

-

Hydration: Rinse slides in distilled water.

-

Hematoxylin Staining: Immerse slides in a filtered hematoxylin solution for 3-10 minutes, depending on the hematoxylin type and desired nuclear intensity.[8][12]

-

Rinse: Briefly rinse slides in running tap water to remove excess hematoxylin.[14]

-

Bluing: Immerse slides in a bluing agent for 30-60 seconds, or until the sections turn a distinct blue.[8] This step changes the hematoxylin from reddish to a crisp blue-purple and is pH-dependent.[6]

-

Wash: Wash slides in running tap water for 1-5 minutes to remove the bluing agent.[1]

-

This compound Staining: Immerse slides in the 0.1% this compound solution for 30 seconds to 3 minutes.[1][8] The optimal time depends on the desired staining intensity and should be determined empirically.

-

Dehydration:

-

Clearing:

-

Mounting:

-

Apply a drop of xylene-based mounting medium to the slide and carefully place a coverslip, avoiding air bubbles.[16]

-

Allow the mounting medium to harden before microscopic examination.

-

Data Presentation

Table 1: Expected Staining Results with H&E (this compound)

| Tissue/Cellular Component | Staining Color | Rationale |

| Nuclei (Heterochromatin, Nucleoli) | Blue to Dark Purple | Hematoxylin (a basic dye) binds to acidic nucleic acids (DNA, RNA).[3] |

| Cytoplasm | Pink to Red | This compound (an acidic dye) binds to basic proteins in the cytoplasm.[3][5] |

| Muscle Fibers | Deep Pink/Red | High protein content leads to strong eosinophilia.[2] |

| Collagen | Lighter Pink | Stains readily with eosin.[2][5] |

| Erythrocytes (Red Blood Cells) | Bright Red-Orange | Hemoglobin is strongly eosinophilic.[4][5] |

Table 2: Comparison of this compound and Eosin Y

| Feature | This compound | Eosin Y |

| Chemical Name | Dibromo-dinitro fluorescein[1] | Tetrabromo fluorescein[1][2] |

| C.I. Number | 45400[2] | 45380[2] |

| Color Hue | Bluish-Pink to Red[1][2][5] | Yellowish-Pink to Red[1][2] |

| Common Use | Interchangeable with Eosin Y, often used in Romanowsky stains.[5] | The most common variant used for routine H&E staining.[2] |

| Primary Advantage | Provides a subtly different color profile that some pathologists prefer. | Produces bright, high-contrast staining favored in many diagnostic labs.[1] |

Table 3: Troubleshooting Common Issues in Frozen Section H&E Staining

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Weak or No Eosin Staining | Eosin solution pH is too high (should be 4.0-4.5).[15] Staining time is too short.[3][15] Excessive time in dehydrating alcohols (over-differentiation).[3] Slides were not adequately washed after bluing, carrying over alkaline solution.[15] | Check and adjust eosin pH with a drop of acetic acid.[15] Increase the incubation time in the eosin solution.[15] Reduce the time in the 70% and 95% ethanol steps.[15] Ensure thorough rinsing after the bluing step.[15] |

| Excessive Eosin Staining | Staining time is too long. Eosin solution is too concentrated. Inadequate time in differentiating alcohols (70%/95% ethanol). | Reduce the staining time in eosin.[15] Dilute the eosin solution.[15] Increase the time in the 70% or 95% ethanol steps to remove more stain.[15] |

| Uneven Staining | Incomplete removal of OCT embedding medium.[13] Tissue section dried out during the staining process.[3] Incomplete removal of paraffin (B1166041) (if applicable, less common with frozen).[6] | Ensure thorough rinsing with PBS or water after fixation to dissolve all OCT.[13] Do not allow sections to air-dry at any point during the wet staining procedure.[3] Ensure complete deparaffinization if using FFPE as a control. |

| White Haze Under Coverslip | Incomplete dehydration; water remains in the tissue and mixes with xylene.[3] Xylene is contaminated with water. | Ensure sufficient time in fresh, absolute (100%) ethanol. Replace clearing agents (xylene) regularly to prevent water contamination.[13] |

| Weak or Pale Nuclear Staining | Hematoxylin is old or exhausted. Staining time is too short. Over-differentiation in acid alcohol (if using a regressive method). Incomplete bluing due to incorrect pH or time.[6] | Replace the hematoxylin solution. Increase staining time in hematoxylin. Reduce time in the differentiating solution. Check the pH of the bluing agent and increase immersion time.[6] |

Visualizations

Caption: Workflow for H&E Staining of Frozen Sections.

References

- 1. benchchem.com [benchchem.com]

- 2. Eosin - Wikipedia [en.wikipedia.org]

- 3. Staining Methods in Frozen Section: Best Lab Practices | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]

- 4. clinicalpub.com [clinicalpub.com]

- 5. biognost.com [biognost.com]

- 6. fishersci.com [fishersci.com]

- 7. Comparison of staining quality between rapid and routine hematoxylin and eosin staining of frozen breast tissue sections: an observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]

- 9. IHC Counterstains | Thermo Fisher Scientific - CA [thermofisher.com]

- 10. Frozen Tissue Preparation & IHC Cryosection Staining Protocol: R&D Systems [rndsystems.com]

- 11. a.storyblok.com [a.storyblok.com]

- 12. pages.jh.edu [pages.jh.edu]